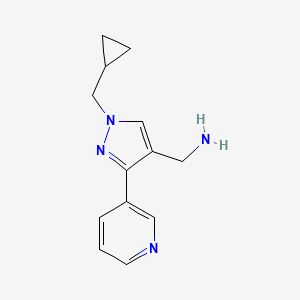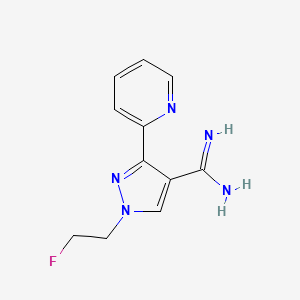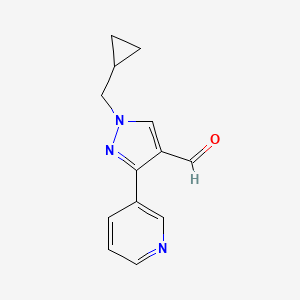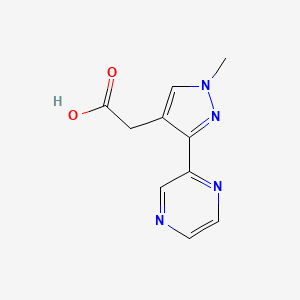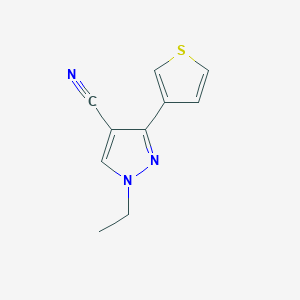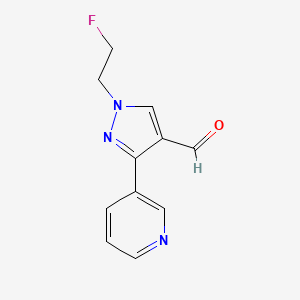
benzyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate
Übersicht
Beschreibung
Benzyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate, also known as BFTPC, is an organic compound that has been studied for its potential applications in scientific research. BFTPC is a highly versatile molecule, making it an attractive choice for many scientific applications. It is a member of the triazole family and is composed of a benzyl group, a formyl group, and a propylcarbamate group. BFTPC has been found to exhibit numerous biochemical and physiological effects, making it a valuable tool for a variety of research applications.
Wissenschaftliche Forschungsanwendungen
Drug Discovery
The 1,2,3-triazole core is a prominent scaffold in medicinal chemistry due to its resemblance to the amide bond, offering a stable and bioisosteric alternative . The benzyl carbamate group can serve as a protecting group for amines, which is a crucial functionality in drug molecules. This compound could be used in the development of new pharmaceuticals, where the triazole ring might enhance metabolic stability and improve binding interactions with biological targets.
Organic Synthesis
In organic synthesis, the triazole ring can act as a versatile intermediate. The formyl group present in the compound can be utilized in various organic reactions, such as reductive aminations or as a precursor for the formation of other functional groups. This enables the creation of a wide array of complex molecules with potential applications in different chemical industries .
Polymer Chemistry
The triazole ring’s robustness makes it an excellent candidate for incorporation into polymers. It can impart thermal stability and chemical resistance to the polymer chains. Additionally, the formyl group can be used to further functionalize the polymer, potentially leading to the development of novel materials with specific properties .
Supramolecular Chemistry
In supramolecular chemistry, the triazole can engage in hydrogen bonding, acting as both a donor and acceptor. This dual functionality can be exploited to create self-assembling systems, which are fundamental in the design of new materials and nanotechnology applications .
Bioconjugation and Chemical Biology
The compound’s triazole ring can be used for bioconjugation, linking biomolecules to other chemical entities. This is particularly useful in chemical biology for the development of targeted drug delivery systems or the creation of diagnostic tools. The formyl group offers a reactive site for further modifications, enhancing the versatility of the compound in bioconjugation strategies .
Fluorescent Imaging and Materials Science
Triazoles are known for their application in fluorescent imaging due to their ability to form complexes with metals, which can exhibit fluorescence. This compound could be used to synthesize fluorescent probes for biological imaging. Moreover, its stability and aromatic character make it suitable for use in materials science, particularly in the creation of optoelectronic devices .
Eigenschaften
IUPAC Name |
benzyl N-[3-(4-formyltriazol-1-yl)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-10-13-9-18(17-16-13)8-4-7-15-14(20)21-11-12-5-2-1-3-6-12/h1-3,5-6,9-10H,4,7-8,11H2,(H,15,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCLPWNHNVYCGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCN2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (3-(4-formyl-1H-1,2,3-triazol-1-yl)propyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




